molecular formula C21H25N3O2S B2507405 Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate CAS No. 892269-52-2

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate

Cat. No.: B2507405
CAS No.: 892269-52-2
M. Wt: 383.51
InChI Key: WPXVQFXVQQAJRV-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are scalable and efficient methods. These methods allow for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used to treat diabetes.

    Vestipitant: An investigational drug for the treatment of anxiety and depression.

Uniqueness

Its combination of a piperazine ring with a benzoate moiety and a carbothioyl group provides distinct chemical properties and biological activities that differentiate it from other piperazine derivatives .

Properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-8-9-16(2)19(14-15)23-10-12-24(13-11-23)21(27)22-18-7-5-4-6-17(18)20(25)26-3/h4-9,14H,10-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXVQFXVQQAJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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